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Compound of Interest

Compound Name: 4-Pentenal

Cat. No.: B109682

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
pentenal (CAS No: 2100-17-6), a valuable bifunctional molecule in organic synthesis. The
information presented herein is intended to assist researchers and professionals in the
accurate identification and characterization of this compound. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for 4-pentenal.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of 4-pentenal exhibits characteristic signals for its aldehyde and
terminal alkene functionalities. The following data is based on typical values observed for
similar structures and may vary slightly based on solvent and experimental conditions.
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Proton Assignment Chemical Shift (d) o Coupling Constant
Multiplicity

(Structure) [ppm] (J) [Hz]

H-1 (-CHO) ~9.77 Triplet (t) ~1.5

H-5 (=CH-) ~5.80 Multiplet (m)

H-5' (=CHz2) ~5.05 Multiplet (m)

H-2 (-CH2-CHO) ~2.50 Triplet of Doublets (td) ~7.5, ~1.5

H-3 (-CH2-C=) ~2.35 Quartet (q) ~7.0

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides a clear fingerprint of the carbon skeleton of 4-pentenal.

Carbon Assignment (Structure) Chemical Shift (d) [ppm]
C-1 (CHO) ~202.0

C-5 (=CH) ~136.5

C-4 (=CH2) ~115.5

C-2 (-CH2-CHO) ~43.0

C-3 (-CH2-C=) ~28.5

Infrared (IR) Spectroscopy

The IR spectrum of 4-pentenal prominently displays absorptions corresponding to the carbonyl
and vinyl groups.[1]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b109682?utm_src=pdf-body
https://www.benchchem.com/product/b109682?utm_src=pdf-body
https://www.benchchem.com/product/b109682
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Functional Group

Wavenumber [cm~1] _ Intensity
Assignment

~3080 =C-H Stretch (vinyl) Medium

~2930 C-H Stretch (aliphatic) Medium

~2720 C-H Stretch (aldehyde) Medium, distinct

~1725 C=0 Stretch (aldehyde) Strong

~1645 C=C Stretch (alkene) Medium

~995, ~915 =C-H Bend (vinyl out-of-plane)  Strong

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 4-pentenal results in a characteristic

fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment
84 ~10 [M]* (Molecular lon)
55 ~100 [CaH]*

41 ~80 [CsHs]* (Allyl cation)
39 ~60 [C3Hs]*

29 ~50 [CHOJ*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra of 4-pentenal for structural

elucidation.
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Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Standard 5 mm NMR tubes.

Deuterated solvent (e.g., Chloroform-d, CDCIs).

Internal standard (e.g., Tetramethylsilane, TMS).
Procedure:

o Sample Preparation: Prepare a solution of 4-pentenal in the deuterated solvent at a
concentration of approximately 5-10 mg/mL in a clean, dry NMR tube. Add a small amount of
TMS as an internal standard (0O ppm).

e Instrument Setup:
o Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical solvent peak.

o Set the appropriate spectral width and acquisition time for both *H and 13C experiments.

» 'H NMR Acquisition:

o

Acquire the *H spectrum using a standard pulse sequence.

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

[¢]

[¢]

Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

[¢]

Reference the spectrum to the TMS signal at O ppm.

[e]

Integrate the signals and determine the chemical shifts and coupling constants.

e 13C NMR Acquisition:
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o Acquire the 3C spectrum using a proton-decoupled pulse sequence.

o Alonger acquisition time and a higher number of scans will be necessary due to the low
natural abundance of 13C.

o Process the spectrum similarly to the *H spectrum and reference it to the solvent peak or
TMS.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 4-pentenal to identify its key functional
groups.

Instrumentation:

e Fourier Transform Infrared (FTIR) spectrometer.

o Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental absorptions.

o Sample Application: Place a small drop of neat 4-pentenal directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

o Data Acquisition:
o Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm™1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption peaks.
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o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and
allow it to dry completely before the next measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-pentenal.
Instrumentation:

¢ Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron lonization
(El) source.

e Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms).
Procedure:

o Sample Preparation: Prepare a dilute solution of 4-pentenal in a volatile solvent (e.qg.,
dichloromethane or diethyl ether).

e GC-MS Setup:

o Set the GC oven temperature program to ensure good separation of the analyte from the
solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C)
and ramp up to a higher temperature.

o Set the injector temperature and the GC-MS transfer line temperature to ensure efficient
vaporization and transfer of the sample without degradation.

o Set the MS to operate in EI mode, typically at 70 eV.
o Set the mass range to be scanned (e.g., m/z 20-200).
« Injection and Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.

o The GC will separate the components of the sample, and as 4-pentenal elutes from the
column, it will enter the MS ion source.
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o The MS will record the mass spectrum of the eluting compound.

o Data Analysis:
o Identify the peak corresponding to 4-pentenal in the total ion chromatogram (TIC).

o Analyze the mass spectrum associated with this peak to identify the molecular ion and the
major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4-pentenal
using the spectroscopic techniques described.

Spectroscopic Analysis of 4-Pentenal
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Caption: Logical workflow for the structural determination of 4-pentenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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